

Application Notes and Protocols for S65487 in Phase I Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the available information on the dosage and administration of **S65487**, an investigational B-cell lymphoma-2 (Bcl-2) inhibitor, in its Phase I clinical trials. The information is compiled from publicly available clinical trial records and conference presentations.

Introduction to S65487

S65487 is a potent and selective second-generation Bcl-2 inhibitor. It is the prodrug of S55746 and has demonstrated activity against wild-type Bcl-2 as well as mutations that confer resistance to venetoclax, such as G101V and D103Y. By binding to the BH3 hydrophobic groove of Bcl-2, **S65487** induces apoptosis in cancer cells that are dependent on Bcl-2 for survival. Preclinical studies have shown its potential in various hematological malignancies.

S65487 Phase I Clinical Trial Landscape

Two key Phase I clinical trials have investigated **S65487**:

 Monotherapy Trial (NCT03755154): A study of S65487 as a single agent in patients with relapsed or refractory Acute Myeloid Leukemia (AML), Non-Hodgkin Lymphoma (NHL), Multiple Myeloma (MM), or Chronic Lymphocytic Leukemia (CLL). This trial was prematurely terminated for strategic reasons due to limited efficacy in the monotherapy setting, not due to safety concerns.[1]



 Combination Therapy Trial (NCT04742101/CL1-65487-003): A Phase I/II study evaluating S65487 in combination with azacitidine in adult patients with previously untreated AML who are not eligible for intensive chemotherapy.[2][3][4] This trial is ongoing and has provided the most detailed public information regarding S65487 dosage.

Quantitative Data from Phase I Clinical Trials

The following tables summarize the dosing information for the Phase I portion of the **S65487** and azacitidine combination study in untreated AML patients (NCT04742101).

Table 1: S65487 Administration Schedules in Combination with Azacitidine

Schedule	S65487 Dosing Days (in a 28-day cycle)	Rationale
Schedule 1	Day 1, 8, 15, 22 (Weekly)	Initial exploration of safety and tolerability.
Schedule 2	Day 1, 3, 5, 8	Intensified schedule to increase concurrent administration with azacitidine and potential synergism.
Schedule 3	Day 1 through 5, 8, 9	Further intensified schedule to maximize potential synergy with azacitidine.

Note: The study protocol indicated that the testing of Schedule 1 was expected to be limited due to anticipated low synergism with azacitidine.

Unfortunately, specific dose levels (e.g., in mg or mg/kg) for the dose-escalation cohorts, the number of patients treated at each dose level, and the observed dose-limiting toxicities (DLTs) have not been made publicly available in the reviewed search results. The primary objective of the Phase I part of this study is to determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D).

Experimental Protocols



Patient Population (NCT04742101)

The study enrolled adult patients (≥18 years old) with previously untreated de novo or secondary AML who were not eligible for standard intensive chemotherapy.

Drug Administration Protocol (NCT04742101)

- **S65487**: Administered as an intravenous (IV) infusion over 30 minutes.
- Azacitidine: Administered at a dose of 75 mg/m² either subcutaneously (SC) or intravenously
 (IV) for 7 consecutive days at the beginning of each 28-day cycle.
- Dosing Sequence: When administered on the same day, S65487 is given first, followed by azacitidine within 30 to 60 minutes.
- Dose Escalation: The Phase I portion of the study employed a dose-escalation design to
 determine the MTD. A ramp-up dose of S65487 was administered on the first two days of the
 first cycle. The dose escalation of S65487 was guided by an adaptive Bayesian Logistic
 Regression Model with overdose control.

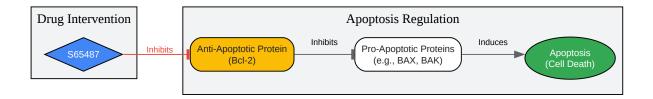
Safety and Efficacy Assessments

- Primary Objective (Phase I): To determine the safety, tolerability, MTD, and/or RP2D of **S65487** in combination with azacitidine.
- Dose-Limiting Toxicities (DLTs): Monitored during the first cycle of treatment to guide dose escalation.
- Pharmacokinetics: A secondary objective in both the Phase I and II parts of the study.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of action of **S65487** and the experimental workflow of the Phase I combination trial.

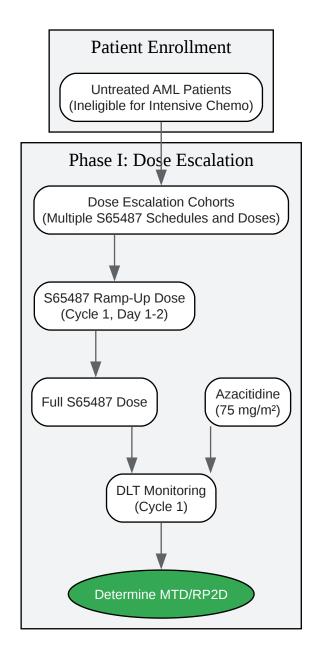




Click to download full resolution via product page

Caption: Mechanism of action of S65487 as a Bcl-2 inhibitor to induce apoptosis.





Click to download full resolution via product page

Caption: Experimental workflow for the Phase I dose-escalation part of the **S65487** and azacitidine combination trial.

Conclusion

The Phase I clinical trial of **S65487** in combination with azacitidine (NCT04742101) is a key ongoing study providing insights into the potential of this second-generation Bcl-2 inhibitor. While the detailed dose-escalation data is not yet publicly available, the study design with



multiple administration schedules and a ramp-up dosing strategy highlights a careful approach to optimizing the therapeutic window of **S65487** in a vulnerable patient population. The termination of the monotherapy trial suggests that the future of **S65487** likely lies in combination therapies. Further results from the combination study, particularly the determined MTD/RP2D and associated efficacy data, are eagerly awaited by the research and clinical communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Paper: Results from a Phase 1 Open-Label Dose Escalation and Expansion Trial of Oral Azacitidine + Cedazuridine (ASTX030) in Patients with Myelodysplastic Syndromes (MDS) and MDS/Myeloproliferative Neoplasms (MPN) [ash.confex.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Phase I/II Trial of S65487 Plus Azacitidine in Acute Myeloid Leukemia [clinicaltrials.servier.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [Application Notes and Protocols for S65487 in Phase I Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828122#s65487-dosage-in-phase-i-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com